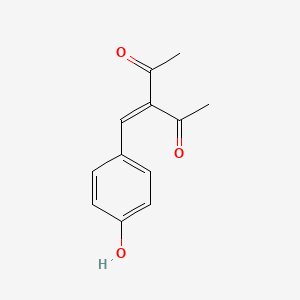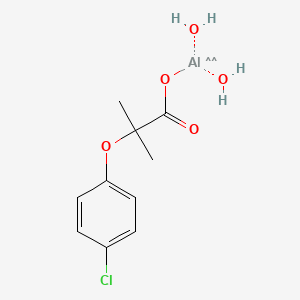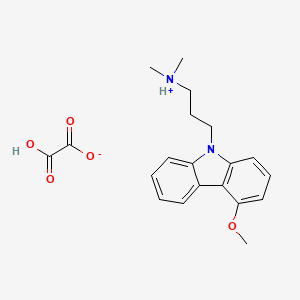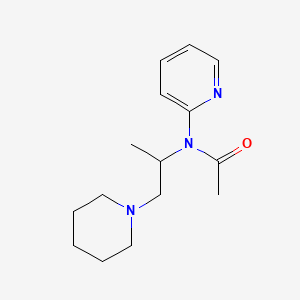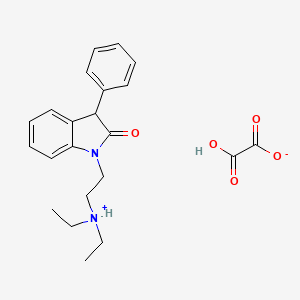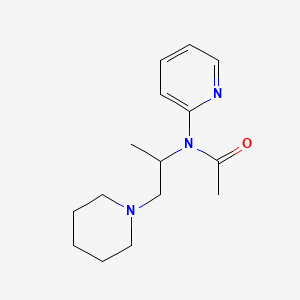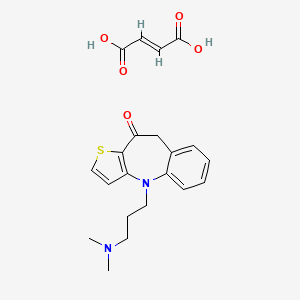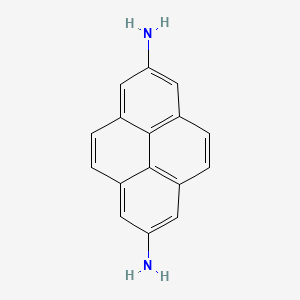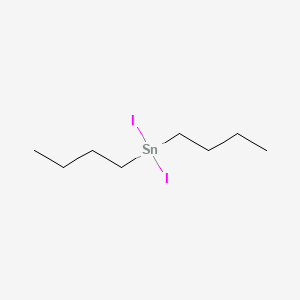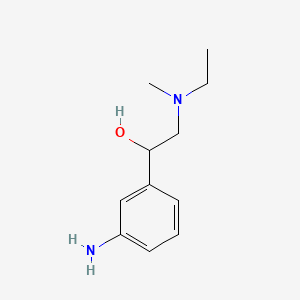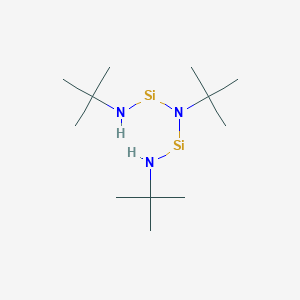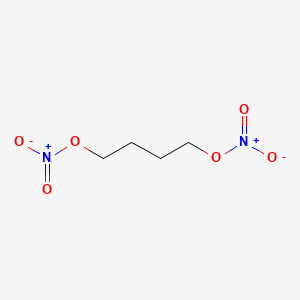
1,4-Butanediol, dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediol, dinitrate is an organic compound with the molecular formula C4H8N2O6. It is also known by other names such as tetramethylene dinitrate and 1,4-butylene glycol dinitrate . This compound is characterized by its two nitrate ester groups attached to a butane backbone, making it a significant compound in various chemical and industrial applications.
Métodos De Preparación
1,4-Butanediol, dinitrate can be synthesized through the nitration of 1,4-butanediol. The process involves the reaction of 1,4-butanediol with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid decomposition or unwanted side reactions . Industrial production methods often involve continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,4-Butanediol, dinitrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitrate groups to other functional groups, such as amines.
Substitution: The nitrate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles like sodium azide for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Butanediol, dinitrate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various organic reactions.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,4-butanediol, dinitrate involves the release of nitric oxide upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The molecular targets and pathways involved include the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which mediates the physiological effects of nitric oxide .
Comparación Con Compuestos Similares
1,4-Butanediol, dinitrate can be compared with other similar compounds such as:
1,4-Butanediol: A primary alcohol used in the production of plastics and solvents.
1,4-Butanedithiol: An organosulfur compound used in the synthesis of biodegradable polymers.
1,4-Butyne-2,3-diol: A compound used in organic synthesis and as a precursor to other chemicals.
Propiedades
Número CAS |
3457-91-8 |
|---|---|
Fórmula molecular |
C4H8N2O6 |
Peso molecular |
180.12 g/mol |
Nombre IUPAC |
4-nitrooxybutyl nitrate |
InChI |
InChI=1S/C4H8N2O6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2 |
Clave InChI |
QELUAJBXJAWSRC-UHFFFAOYSA-N |
SMILES canónico |
C(CCO[N+](=O)[O-])CO[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)
